3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using various spectroscopic methods such as FT-IR, FT-Raman, UV–Vis 1H, and 13C NMR .Chemical Reactions Analysis
Imidazole compounds show a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . For example, 3-(1H-imidazol-1-yl)propanenitrile has a molecular weight of 121.14 .Scientific Research Applications
Circulatory Activities
N-[(Imidazolin-2-yl)amino]indolines and N-[(imidazolin-2-yl)amino]-1,2,3,4-tetrahydroquinolines, including compounds similar to 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline, have been studied for their effects on blood pressure and heart rate. Research showed that these compounds possess a circulatory profile characteristic of centrally acting clonidine-like hypotensive imidazolines (Sączewskf et al., 2015).
Antifungal Activity
Aryl-(1H-imidazol-1-yl)-(isoquinolin-1-yl)methane derivatives, closely related to this compound, have been synthesized and tested as antifungal agents. Some of these compounds showed moderate antifungal activity (Silvestri et al., 1995).
Thromboxane A2 Synthase and cAMP Phosphodiesterase Inhibition
1H-Imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones, similar to this compound, were synthesized as inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase in human blood platelets. These compounds showed potential for antiaggregatory and antithrombotic actions (Martinez et al., 1992).
Imidazoline1‐Receptor Ligand
BU98008, a compound closely related to this compound, was found to be a highly selective Imidazoline1‐receptor ligand, suggesting potential applications in the study of this receptor type (Robinson et al., 2003).
Anti-Fibrosis Drug Potential
Compounds structurally similar to this compound, such as IN-1130, have been investigated as potential anti-fibrotic drugs. These studies included examining their pharmacokinetics, tissue distribution, and metabolism, indicating their potential efficacy in treating fibrosis (Kim et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is Candida albicans , a type of yeast that can cause fungal infections . This compound has shown significant anti-Candida activity, outperforming other antifungal agents such as fluconazole and miconazole .
Mode of Action
The compound’s interaction with its target is likely due to its imidazole ring, which is known to have broad-spectrum antimicrobial properties .
Biochemical Pathways
Imidazole derivatives are known to interfere with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption can lead to changes in membrane permeability and function, ultimately leading to cell death .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of Candida albicans growth, leading to a reduction in fungal infection . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, making it more potent than both fluconazole and miconazole .
Properties
IUPAC Name |
3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-6,9,11,14H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTHZNXJNMCGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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